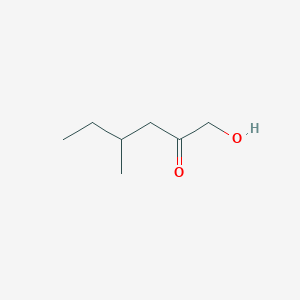

1-Hydroxy-4-methylhexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

1-hydroxy-4-methylhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-6(2)4-7(9)5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

JKLFVRDZACBPDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes to 1 Hydroxy 4 Methylhexan 2 One

De Novo Chemical Synthesis Strategies for 1-Hydroxy-4-methylhexan-2-one

De novo synthesis of this compound involves the construction of the molecule from simpler, readily available starting materials. These strategies often require careful planning to control the regioselectivity and stereoselectivity of the reactions, ensuring the formation of the desired isomer.

The key challenge in synthesizing this compound lies in the precise installation of the hydroxyl group at the C1 position and the methyl group at the C4 position, along with controlling the stereochemistry at the chiral center (C4).

Enantioselective oxidation and reduction reactions are powerful tools for introducing chirality into molecules. In the context of this compound synthesis, these methods can be employed to create the desired stereocenter at C4.

One common approach involves the asymmetric reduction of a prochiral ketone precursor. For instance, the use of chiral borane (B79455) reagents, such as (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride®), can effectively reduce a corresponding diketone to furnish the desired stereoisomer of the hydroxy ketone with good enantiomeric excess. sci-hub.se The choice of the chiral catalyst is critical, as different enantiomers of the catalyst can lead to the formation of opposite enantiomers of the product. sci-hub.se

Conversely, enantioselective oxidation of a suitable precursor can also be utilized. For example, cytochrome P450 enzymes can be engineered through mutagenesis to selectively hydroxylate unactivated C–H bonds in cyclic amines, demonstrating the potential for enzymatic C-H oxidation in a highly enantioselective manner. ox.ac.uk While not directly applied to this compound in the provided context, this highlights the principle of selective enzymatic oxidation.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, thereby incorporating a predefined stereocenter into the target molecule. This strategy circumvents the need for an asymmetric induction step. For example, the synthesis of certain chiral compounds can start from natural precursors where the stereochemistry is already established. While specific examples for this compound are not detailed in the provided search results, this general principle is a cornerstone of asymmetric synthesis. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the synthesis of this compound.

For instance, in a related synthesis of α-ketoacetals, a combination of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA) was found to be optimal for the oxidation of methyl ketones. acs.org The optimization of reaction conditions, such as temperature and the equivalents of reagents, was crucial to achieving high yields. acs.org Specifically, using 0.7 equivalents of SeO₂ and 1.0 equivalent of PTSA at 60 °C resulted in an 85% yield of the desired product. acs.org The use of other acids like TFA and CH₃COOH was ineffective, highlighting the specificity of the catalytic system. acs.org

In enantioselective reductions, the use of the Corey–Bakshi–Shibata (CBS) catalyst can facilitate the reduction of ketone precursors to install a specific stereocenter. The reaction conditions, including the choice of solvent (e.g., polar aprotic solvents like THF) and temperature (e.g., below -20°C), are critical for enhancing enantiomeric excess by stabilizing transition states and minimizing side reactions.

Flow chemistry offers another avenue for optimizing reaction conditions. In a photoredox-catalyzed cross-coupling reaction, parameters such as residence time, light source wavelength, and solvent were optimized to achieve full conversion and good yields. acs.org For example, a 365 nm LED light source and acetone (B3395972) as the solvent were found to be preferable. acs.org

Table 1: Optimized Reaction Conditions for Related Syntheses

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| α-Ketoacetal Synthesis | SeO₂ (0.7 equiv), PTSA (1.0 equiv) | Ethanol | 60 °C | 85% | acs.org |

| Enantioselective Reduction | (S)-CBS catalyst | THF | < -20°C | High ee |

The design and selection of appropriate precursor reactants are fundamental to a successful synthesis. For this compound, various starting materials can be envisaged.

One potential precursor is 4-methylhexan-2-one, which could be hydroxylated at the C1 position. molport.com Another plausible starting material is 3-methyl-5-hexyn-3-ol, which could be converted to the target compound through a series of reactions. chemsrc.com The synthesis of related α-hydroxy ketones has been achieved through the aldol (B89426) condensation of an aldehyde (e.g., 4-hydroxybenzaldehyde) with a ketone (e.g., 5-methylhexan-3-one), followed by reduction.

The optimization of precursors can also involve the use of protecting groups. For instance, in a multi-step synthesis, a ketone might be protected as an acetal (B89532) to allow for a selective reaction on another functional group, such as the reduction of an ester. youtube.com The protecting group is then removed in a subsequent step to reveal the ketone. youtube.com

Table 2: Potential Precursors for this compound Synthesis

| Precursor Name | CAS Number | Potential Transformation |

|---|---|---|

| 4-Methylhexan-2-one | 105-42-0 | C1-Hydroxylation |

| 3-Methyl-5-hexyn-3-ol | 19135-01-4 | Functional group interconversion |

The synthesis of this compound often requires a multi-step sequence to construct the carbon skeleton and introduce the necessary functional groups with the correct regiochemistry and stereochemistry.

A general approach to multi-step synthesis involves piecing together a series of known reactions to achieve a transformation for which no single-step method exists. youtube.com For example, a carboxylic acid can be converted to a primary alcohol via reduction with lithium aluminum hydride, which can then be oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC). youtube.com

Continuous flow synthesis offers a modern approach to multi-step reactions, allowing for the telescoping of reactions and improved efficiency. rsc.org For example, a two-step continuous flow synthesis of 1,1-cyclopropane aminoketones was developed, achieving good chemical yields and high productivity with short residence times. rsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (-)-B-chlorodiisopinocamphenylborane |

| Selenium dioxide |

| p-Toluenesulfonic acid |

| Trifluoroacetic acid |

| Acetic acid |

| Tetrahydrofuran |

| Corey–Bakshi–Shibata catalyst |

| 4-Methylhexan-2-one |

| 3-Methyl-5-hexyn-3-ol |

| 4-Hydroxybenzaldehyde |

| 5-Methylhexan-3-one |

| Lithium aluminum hydride |

| Pyridinium chlorochromate |

| 2-Methyl-1-(2-methyl-1,3-dithian-2-yl)ethanone |

Biocatalytic and Chemo-Enzymatic Production of this compound

Enzymatic Pathways and Enzyme Characterization Relevant to this compound Formation

The formation of this compound via enzymatic pathways principally involves two main classes of enzymes: oxidoreductases and lyases. Oxidoreductases, such as carbonyl reductases or alcohol dehydrogenases (ADHs), are instrumental in the asymmetric reduction of a prochiral diketone, 4-methylhexane-2,3-dione, to yield the desired hydroxyketone. Lyases, particularly thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like acetohydroxyacid synthases (AHAS), can construct the carbon backbone through the condensation of smaller aldehyde units. rsc.orgnih.gov

Oxidoreductases in Hydroxyketone Synthesis

The regioselective and enantioselective reduction of a diketone is a key strategy. For a precursor like 4-methylhexane-2,3-dione, an ideal enzyme would reduce the carbonyl group at the C-2 position to a hydroxyl group while leaving the C-3 ketone untouched, or vice-versa, to produce the isomeric 2-hydroxy-4-methylhexan-3-one.

Research on analogous substrates provides insight into enzymes capable of such transformations. For instance, a butanediol (B1596017) dehydrogenase from Bacillus clausii (BcBDH) has been shown to effectively reduce various aliphatic 1,2-diketones. rsc.org In a preparative-scale biotransformation, this enzyme catalyzed the reduction of 5-methyl-2,3-hexanedione, a close structural analog of the precursor for this compound's isomer. The reaction yielded primarily 5-methyl-3-hydroxy-2-hexanone, demonstrating the enzyme's ability to selectively reduce one carbonyl group in a diketone. rsc.org Enzymes from the yeast genus Rhodotorula are also well-documented for their potent ketone-reducing capabilities, making them strong candidates for this type of asymmetric reduction. mdpi.comnih.gov

The table below summarizes the biocatalytic reduction of various aliphatic diketones using BcBDH, highlighting the potential for producing chiral hydroxyketones.

| Substrate (Diketone) | Enzyme | Main Product (Hydroxyketone) | Conversion (%) |

| 2,3-Pentanedione | BcBDH | 3-Hydroxy-2-pentanone | >99 |

| 2,3-Hexanedione | BcBDH | 3-Hydroxy-2-hexanone | >99 |

| 5-Methyl-2,3-hexanedione | BcBDH | 5-Methyl-3-hydroxy-2-hexanone | >99 |

| 3,4-Hexanedione | BcBDH | 4-Hydroxy-3-hexanone | >99 |

| Data derived from preparative biotransformations using purified BcBDH with NADH regeneration. rsc.org |

Lyases for Carbon-Carbon Bond Formation

An alternative pathway involves the C-C bond-forming capability of lyases. ThDP-dependent enzymes can catalyze the condensation of an aldehyde with pyruvate (B1213749) or another aldehyde. nih.gov A biosynthetic platform developed in Escherichia coli utilized an acetohydroxyacid synthase (AHAS) from Saccharomyces cerevisiae to condense branched-chain aldehydes with pyruvate. This strategy was successfully used to produce 3-hydroxy-4-methylhexan-2-one from the condensation of 2-methylbutyraldehyde (B44139) and pyruvate. nih.gov This demonstrates a viable route for building the specific carbon skeleton of isomers of the target molecule, which could be adapted for this compound.

Microbial Fermentation and Biotransformation Approaches for Hydroxyketones

Whole-cell biocatalysis is often preferred for industrial applications due to its cost-effectiveness, as it avoids the need for enzyme purification and incorporates inherent cofactor regeneration systems. Various microorganisms, particularly yeasts and bacteria, are known to produce hydroxyketones through fermentation or by transforming an externally supplied precursor.

Yeast-Mediated Biotransformations

Yeasts of the genus Rhodotorula (R. rubra, R. minuta, R. mucilaginosa) are widely recognized for their stereoselective reduction of ketones. mdpi.comnih.govconicet.gov.ar These yeasts possess a variety of carbonyl reductases that can convert prochiral ketones into chiral alcohols with high enantiomeric excess. nih.gov Whole cells of Rhodotorula minuta have been used to reduce acyclic 1,2-diketones, showing high regio- and stereoselectivity in the first reduction step to yield (S)-configured α-hydroxy ketones. conicet.gov.ar Similarly, immobilized Rhodotorula rubra cells have been employed in continuous-flow reactors for the enantioselective reduction of ketones, showcasing the robustness of this microbial system. rsc.orgresearchgate.net Given these demonstrated capabilities, Rhodotorula species represent prime candidates for the biotransformation of 4-methylhexane-2,3-dione to this compound.

Saccharomyces cerevisiae (baker's yeast) is another well-studied microorganism for ketone reductions. researchgate.netacs.org Its genome encodes multiple dehydrogenases that can be harnessed for biotransformation. researchgate.net

Bacterial Biotransformations

Certain bacteria also serve as effective biocatalysts. Bacillus species, for example, have been used in enzyme membrane reactors for the selective conversion of diketones. The butanediol dehydrogenase from Bacillus clausii is a specific example of an enzyme from this genus with proven efficacy in producing aliphatic hydroxyketones. rsc.org The production of flavor compounds, including various methyl-substituted ketones, has also been observed during the fermentation of soybean meal with Bacillus subtilis, indicating the presence of relevant metabolic pathways. nih.gov

The table below illustrates the use of different microorganisms in the biotransformation of ketones, which is a relevant process for producing hydroxyketones.

| Microorganism | Substrate Class | Key Finding | Reference |

| Rhodotorula rubra KCh 82 | α-Haloacetophenones | High R-selectivity in reduction, yielding (R)-halohydrins with >99% ee. | nih.gov |

| Rhodotorula minuta | Acyclic 1,2-diketones | Highly regio- and stereoselective reduction to (S)-hydroxy ketones. | conicet.gov.ar |

| Rhodotorula mucilaginosa | Aromatic ketones | Immobilized cells showed high activity and stability over multiple cycles. | mdpi.comresearchgate.net |

| Bacillus subtilis | Soybean Meal | Production of various ketones, including 4-methyl-2-hexanone (B86756) and 5-methyl-2-hexanone, during fermentation. | nih.gov |

Genetic Engineering of Microorganisms for Enhanced Production of Related Compounds

To overcome limitations of wild-type organisms, such as low enzyme activity, competing metabolic pathways, or poor substrate specificity, genetic engineering provides powerful tools to create optimized microbial cell factories.

One key strategy is the heterologous expression of a desired enzyme in a robust host like E. coli or S. cerevisiae. For example, a carbonyl reductase domain (EryKR1) was expressed in E. coli BL21 to study the reduction of cyclohexanone (B45756) derivatives. psu.edu Although this specific enzyme showed low activity towards 4-methylcyclohexanone, the approach is broadly applicable for screening and expressing more suitable reductases. psu.edu

Metabolic pathway engineering in a host organism can redirect cellular resources towards the synthesis of the target molecule. A notable example is the de novo production of branched-chain β,γ-diols in E. coli. nih.gov In this work, the biosynthetic pathway for branched-chain amino acids was harnessed and extended. An acetohydroxyacid synthase (AHAS) from S. cerevisiae was introduced to catalyze the key condensation step, and subsequent reduction steps were carried out by native E. coli reductases to produce compounds like 3-hydroxy-4-methylhexan-2-one and its corresponding diol. nih.gov Further engineering, such as overexpressing genes in the precursor supply pathway (e.g., ilvA, leuABCD), significantly improved the product titer. nih.gov

Another critical aspect of genetic engineering is the deletion of genes responsible for competing pathways. In S. cerevisiae, deleting genes that encode for reductases with unwanted side activities or pathways that consume the desired product can significantly increase yield and purity. researchgate.netgoogle.com For instance, to improve isoamyl alcohol production, which shares precursors with the target molecule, aldehyde dehydrogenase genes (ALD6) were deleted to prevent the formation of acid by-products. researchgate.net This principle is directly applicable to the production of this compound to prevent its further reduction to the corresponding diol or oxidation of its aldehyde precursors.

Chemical Reactivity and Mechanistic Pathways of 1 Hydroxy 4 Methylhexan 2 One

Nucleophilic and Electrophilic Transformations Involving the Ketone Moiety of 1-Hydroxy-4-methylhexan-2-one

The ketone functional group in this compound is a key site for various chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons can be deprotonated to form nucleophilic enolates. byjus.commagritek.com

The protons on the carbons alpha to the ketone (C1 and C3) can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions.

Alpha-Alkylation: While specific examples for this compound are not prevalent in the searched literature, the general principle of alpha-alkylation of ketones is a well-established reaction. This would involve the formation of an enolate, which then reacts with an alkyl halide to form a new carbon-carbon bond at the alpha position.

Aldol (B89426) Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy ketone or aldehyde. byjus.com this compound can theoretically act as both a nucleophile (after forming an enolate) and an electrophile in aldol reactions. A notable example of a reaction where a similar structure is formed is the crossed aldol condensation between acetone (B3395972) and propanal, which can yield 4-hydroxy-4-methylhexan-2-one. chemistai.org In a base-catalyzed aldol condensation, a hydroxide (B78521) ion deprotonates the aldehyde or ketone to form an enolate, which then attacks the carbonyl carbon of another molecule. byjus.com

The general mechanism for a base-catalyzed aldol condensation is as follows:

Formation of the enolate by deprotonation of the α-carbon. byjus.com

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule. byjus.com

Protonation of the resulting alkoxide to give the β-hydroxy ketone. byjus.com

Subsequent dehydration can lead to an α,β-unsaturated ketone. magritek.com

Reduction: The ketone group of this compound can be reduced to a secondary alcohol, yielding 4-methylhexane-1,2-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Stereoselective reduction methods, such as using chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, can be employed to control the stereochemistry of the newly formed secondary alcohol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. physicsandmathstutor.com However, under vigorous conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412), the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. This would lead to the formation of carboxylic acids with fewer carbon atoms. physicsandmathstutor.com Specific oxidation reactions for this compound were not detailed in the provided search results.

Reactions at the Hydroxyl Group of this compound

The primary hydroxyl group at the C1 position offers another site for chemical reactivity.

Esterification: The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid halides or anhydrides) to form esters. google.com This reaction is often catalyzed by an acid. A related process, Steglich esterification, uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) and proceeds with retention of configuration. The Mitsunobu reaction offers a method for esterification with inversion of stereochemistry, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Etherification: The hydroxyl group can also be converted into an ether. This typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Protecting groups, such as silyl (B83357) ethers, are often employed in multi-step syntheses to temporarily block the reactivity of the hydroxyl group.

The primary alcohol at the C1 position can be oxidized to an aldehyde or a carboxylic acid. nzic.org.nzmuni.cz The outcome of the oxidation depends on the oxidizing agent used.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde, yielding 4-methyl-2-oxohexanal. Another method involves using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant. thieme-connect.com To prevent further oxidation to the carboxylic acid, the aldehyde product is often distilled off as it forms. nzic.org.nz

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid, resulting in 4-methyl-2-oxohexanoic acid. nzic.org.nz

Table 1: Summary of Oxidation Reactions of the Primary Alcohol

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 4-methyl-2-oxohexanal |

| Dess-Martin periodinane (DMP) | 4-methyl-2-oxohexanal |

| TEMPO/NaOCl | 4-methyl-2-oxohexanal |

| Potassium permanganate (KMnO₄) | 4-methyl-2-oxohexanoic acid nzic.org.nz |

| Chromic acid (H₂CrO₄) | 4-methyl-2-oxohexanoic acid |

Intramolecular Cyclization and Rearrangement Processes of this compound

The bifunctional nature of this compound, possessing both a hydroxyl and a ketone group, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Depending on the reaction conditions, this compound could potentially undergo intramolecular cyclization. For instance, intramolecular aldol-type reactions could lead to the formation of cyclic products. While specific examples for this exact molecule are scarce in the provided results, similar hydroxy ketones are known to undergo such transformations. For example, 2,5,8-trimethyl-8-hydroxy-nonan-4-one has been observed to undergo intramolecular cyclization to form a dihydropyran derivative. pnas.org Electrophilic cyclization is a known reaction for functionalized allenes, leading to heterocyclic compounds. bas.bgmdpi.com This suggests that under certain catalytic conditions (e.g., acid or base catalysis), the hydroxyl group could attack the carbonyl carbon, or an enolate formed at C3 could attack a modified C1, leading to a cyclic ether or a cyclic ketone, respectively.

Rearrangement Processes: Rearrangement reactions are also a possibility, particularly under acidic conditions where carbocation intermediates can be formed. For example, a Piancatelli rearrangement is known for converting furyl carbinols into 4-hydroxycyclopent-2-en-1-ones. researchgate.net While not directly applicable to the linear structure of this compound, it illustrates the types of rearrangements that hydroxy carbonyl compounds can undergo.

Acid-Base Properties and Proton Transfer Mechanisms of this compound

The structure of this compound contains two primary sites for proton transfer: the hydroxyl proton and the α-hydrogens adjacent to the carbonyl group. The acidity of these protons is a key factor in the compound's reactivity.

Proton Transfer Mechanisms:

Proton transfer can be initiated under both acidic and basic conditions, leading to different reactive intermediates.

Base-Catalyzed Proton Transfer: In the presence of a base, the most acidic proton will be removed. While the alcohol proton is slightly more acidic than the α-hydrogen, both can be removed depending on the strength of the base used.

Deprotonation of the Hydroxyl Group: A base can deprotonate the hydroxyl group to form an alkoxide. This is the initial step in reactions like the α-ketol rearrangement. ualberta.ca

Formation of an Enolate: Alternatively, a strong base can abstract a proton from the C3 position, forming an enolate intermediate. thieme-connect.com This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, with the major resonance contributor placing the charge on the more electronegative oxygen atom. libretexts.org

Acid-Catalyzed Proton Transfer: Under acidic conditions, the carbonyl oxygen is the most basic site and will be protonated. This enhances the electrophilicity of the carbonyl carbon. A subsequent deprotonation of an α-hydrogen by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of an enol. thieme-connect.com This process is known as keto-enol tautomerism. indiana.eduthieme-connect.com Tautomers are constitutional isomers that rapidly interconvert. thieme-connect.com For most simple ketones, the keto form is significantly more stable and favored at equilibrium. ualberta.ca

The interplay between these proton transfer pathways is fundamental to the compound's reactivity, enabling processes such as enolization, enolate formation, and rearrangements.

Interactive Data Table: Estimated Acidity of Protons in this compound

| Proton Site | Functional Group | Typical pKa Range | Factors Influencing Acidity |

| Hydroxyl Proton (-OH) | Secondary Alcohol | 16-18 | Inductive effects of the alkyl chain. |

| Alpha-Protons (-CH2-) | α to Ketone | 19-21 | Electron-withdrawing effect of the carbonyl group; resonance stabilization of the conjugate base (enolate). |

Stereochemical Aspects of this compound Reactivity

The presence of a chiral center at the C4 position (the methyl-substituted carbon) in this compound introduces significant stereochemical considerations into its reactions. Furthermore, the hydroxylated carbon (C1) can also be a stereocenter, depending on the enantiomeric purity of the starting material or the stereoselectivity of its synthesis. The existing stereochemistry in the molecule can direct the outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity.

Chiral α-hydroxy ketones are valuable building blocks in asymmetric synthesis because the resident hydroxyl group can chelate to metal reagents, creating a rigid, organized transition state that favors the formation of one stereoisomer over others. researchgate.netrsc.org

Key Stereochemical Reactions:

Aldol Reactions: The enolate of this compound (formed by deprotonation at C3) can react with aldehydes in an aldol reaction. The stereochemical outcome of this reaction can be highly dependent on the reaction conditions, particularly the choice of the enolization agent (e.g., boron or titanium reagents) and the protecting group on the hydroxyl moiety. researchgate.netjst.go.jp By carefully selecting these conditions, it is possible to achieve high diastereoselectivity, leading to the preferential formation of specific stereoisomers of the resulting β-hydroxy ketone product. researchgate.net

Reduction of the Carbonyl Group: The stereoselective reduction of the ketone in α-hydroxy ketones can lead to the formation of 1,2-diols. The stereochemical outcome is influenced by the existing stereocenter(s). For example, chelation-controlled reductions, often employing reagents like zinc borohydride, can exhibit high diastereoselectivity. acs.org The reagent coordinates to both the carbonyl oxygen and the hydroxyl oxygen, leading to a rigid cyclic intermediate. The hydride is then delivered to a specific face of the carbonyl, resulting in a high preference for one diastereomer of the diol product. acs.orgacs.org

α-Ketol Rearrangement: The α-ketol rearrangement involves the migration of an alkyl or aryl group. ualberta.ca In the case of this compound, this would likely involve the migration of the ethyl group from C3 to C2. While this specific rearrangement might not be synthetically advantageous as it leads to a less stable primary alcohol, the stereochemical principles are important. The conformational control imposed by factors like intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can force the migrating group to approach a specific face of the carbonyl, leading to asymmetric induction. ualberta.ca

The field of asymmetric synthesis heavily utilizes chiral α-hydroxy ketones. Biocatalytic methods, using enzymes like lyases or redox enzymes, are also employed for the enantioselective synthesis and transformation of these compounds, often achieving very high levels of stereocontrol. mdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of 1 Hydroxy 4 Methylhexan 2 One

Chromatographic Techniques for 1-Hydroxy-4-methylhexan-2-one Analysis

Chromatography is a fundamental tool for separating this compound from other components in a mixture, enabling its accurate quantification and further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. copernicus.org The method involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. nih.gov

Method development for GC-MS analysis of this compound typically involves optimizing several parameters to achieve good resolution and sensitivity. These parameters include the choice of the GC column, temperature programming, and MS settings. For instance, a common approach involves using a non-polar or medium-polarity capillary column. The oven temperature program is often started at a low temperature, then ramped up to elute compounds of increasing boiling points. nih.gov

For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be employed. psu.eduembrapa.br This advanced technique provides enhanced separation power, allowing for the resolution of a larger number of compounds in a single analysis. psu.edu Derivatization, such as with N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), can be used to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance and sensitivity. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

| GC Column | DB-5 or similar non-polar column |

| Injector Temperature | 230 °C nih.gov |

| Oven Program | Initial temp 40°C, ramp to 250°C nih.gov |

| Carrier Gas | Helium nih.gov |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 35-300 |

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures that are not suitable for GC. sielc.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chromatographyonline.com

Reverse-phase HPLC is a common mode used for this compound, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape. sielc.com For preparative applications, where the goal is to isolate the compound, HPLC methods can be scaled up. sielc.com

Table 2: Example HPLC Conditions for Separation

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient sielc.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 20 µL |

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Since this compound can exist as different stereoisomers (enantiomers and diastereomers), determining its enantiomeric purity is often crucial, especially in pharmaceutical and biological contexts. chromatographyonline.com Chiral chromatography is the primary technique used for this purpose. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comsigmaaldrich.com

Both chiral GC and chiral HPLC can be used. In chiral HPLC, columns with CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) are common. sigmaaldrich.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reverse-phase, is critical for achieving separation. sigmaaldrich.comwiley-vch.de The development of a chiral separation method often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for resolving the enantiomers. sigmaaldrich.com

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). docbrown.info

In the ¹H NMR spectrum of this compound, the chemical shifts of the proton signals, their integration (the area under the peak), and their splitting patterns (multiplicity) provide a wealth of structural information. savemyexams.com For example, the protons on the carbon bearing the hydroxyl group would have a characteristic chemical shift, and the coupling between adjacent protons would reveal their connectivity. docbrown.info ¹³C NMR provides information about the different carbon atoms in the molecule. wiley-vch.de Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously. For derivatives, NMR is used to confirm the success of a chemical modification.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Approximate Chemical Shift (ppm) |

| -OH | Variable, typically 1-5 ppm |

| -CH-OH | 3.5-4.5 ppm |

| -CH₂-C=O | 2.5-3.0 ppm |

| -CH₃ | 0.8-1.2 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the scattering of light. americanpharmaceuticalreview.com

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. The -OH group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, while the C=O group of the ketone shows a strong, sharp absorption band around 1715 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. scifiniti.com

Raman spectroscopy can also provide information about these functional groups. The C=O stretch is typically a strong band in the Raman spectrum. scifiniti.com Together, IR and Raman spectra provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups. americanpharmaceuticalreview.com

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| C-H stretch (alkane) | 2850-3000 | Strong, sharp |

| C=O stretch (ketone) | ~1715 | Strong, sharp |

Mass Spectrometry Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact, which knocks an electron off the molecule to form a molecular ion (M+). savemyexams.com This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule. savemyexams.com

For this compound (C7H14O2), the molecular weight is approximately 130.187 g/mol . guidechem.com The molecular ion peak [M]+• would therefore be expected at an m/z of 130. The fragmentation of this molecule is governed by the presence of its two functional groups: a ketone and a primary alcohol.

The fragmentation of ketones is typically dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between C1 and C2, resulting in the loss of a •CH2OH radical (mass = 31). This would produce an acylium ion at m/z 99.

Cleavage between C2 and C3, leading to the loss of a •CH(CH3)CH2CH3 radical (a sec-butyl radical, mass = 57). This would generate a fragment ion at m/z 73.

Another common fragmentation pathway for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This would result in the loss of a neutral alkene molecule.

The presence of the hydroxyl group introduces an additional fragmentation pathway: the loss of a water molecule (H2O, mass = 18). This dehydration reaction is common for alcohols and would produce a fragment ion at m/z 112 ([M-18]+). libretexts.org The fragmentation patterns of related molecules, such as alkylamines, are also influenced by the structure of the hydrocarbon skeleton, with branched chains showing different fragment intensities compared to linear ones. ugent.be

The predicted major fragmentation peaks for this compound are summarized in the table below.

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 130 | [C7H14O2]+• | Molecular Ion (M+) |

| 112 | [C7H12O]+• | Loss of H2O (Dehydration) |

| 99 | [C6H11O]+ | Alpha-cleavage (loss of •CH2OH) |

| 73 | [C3H5O2]+ | Alpha-cleavage (loss of •C4H9) |

| 43 | [CH3CO]+ | Acylium ion from further fragmentation |

This table presents predicted data based on established fragmentation principles.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. univ-amu.fr These methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are exceptionally powerful for determining the absolute configuration (AC) of a molecule, which is the precise spatial arrangement of its atoms. researchgate.netresearchgate.net

The AC of a chiral center in this compound can be unequivocally assigned by comparing experimental chiroptical spectra with theoretical spectra calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netacs.org This combined approach has proven highly reliable for complex natural products. researchgate.netacs.org

A study on the closely related compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, demonstrated the synergy of these three techniques. researchgate.netresearchgate.net Researchers found that VCD, ECD, and ORD independently confirmed the (S)-configuration of the molecule, providing a high degree of confidence in the assignment. researchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It provides detailed structural information and has been shown to be capable of distinguishing not only between enantiomers but also between diastereoisomers. core.ac.uk The rich detail in VCD spectra often shows excellent agreement with DFT calculations. core.ac.uk

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-visible light associated with electronic transitions. univ-amu.fr While powerful, its application can sometimes be challenging for molecules that lack a strong chromophore or are conformationally flexible. acs.org For UV-transparent compounds, derivatization with a chiroptical probe can be employed to induce a measurable ECD signal. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. univ-amu.fr It complements VCD and ECD, and DFT calculations of ORD have shown excellent agreement with experimental data, further confirming AC assignments. acs.org

The table below summarizes the application of chiroptical techniques for the stereochemical analysis of a this compound analogue. researchgate.netresearchgate.net

| Technique | Principle | Role in AC Assignment | Finding for Analogue |

| VCD | Differential absorption of circularly polarized IR light | Provides detailed vibrational fingerprint for comparison with DFT calculations. | Experimental spectrum showed excellent agreement with the calculated spectrum for the (S)-enantiomer. researchgate.netresearchgate.net |

| ECD | Differential absorption of circularly polarized UV-Vis light | Compares experimental Cotton effects with TDDFT calculations. | Independently confirmed the (S)-configuration. researchgate.netresearchgate.net |

| ORD | Wavelength-dependent rotation of plane-polarized light | Compares the experimental rotation curve with the calculated curve. | Independently confirmed the (S)-configuration. researchgate.netresearchgate.net |

This table is based on published research on a structurally similar compound. researchgate.netresearchgate.net

Electrochemical and Biosensor Approaches for this compound Detection

Electrochemical sensors and biosensors are emerging as rapid, sensitive, and cost-effective tools for the detection of various chemical compounds, including volatile organic compounds (VOCs). kaust.edu.saresearchgate.netnih.gov While specific sensors for this compound are not extensively documented, the principles used to detect other ketones and VOCs are directly applicable. mdpi.com These devices convert a chemical interaction into a measurable electrical signal. researchgate.net

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from a redox reaction involving the target analyte. For a ketol like this compound, detection could be achieved through its oxidation or reduction at an electrode surface. The selectivity and sensitivity of these sensors can be enhanced by modifying the electrode with specific nanomaterials, such as graphene or metal oxides, which have a large surface area and high conductivity. kaust.edu.sa

Biosensors: Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or aptamer) coupled to a transducer. This design offers high selectivity for the target analyte. nih.gov For the detection of this compound, a potential strategy would be the development of a sensor based on:

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors created with a template molecule (in this case, this compound), resulting in cavities that are sterically and chemically complementary to the target. nih.gov This "lock-and-key" approach provides excellent selectivity. researchgate.net

Enzymatic Sensors: An enzyme that specifically recognizes and metabolizes the target ketol could be immobilized on an electrode. The consumption of a substrate or the production of an electroactive species during the enzymatic reaction would then be measured.

These sensor platforms can be integrated into portable, point-of-care devices, enabling real-time analysis of samples from various matrices. kaust.edu.sa

Hyphenated Techniques and Data Processing in this compound Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful approach for analyzing complex mixtures. chemijournal.com This coupling leverages the resolving power of chromatography with the identification capabilities of spectroscopy, making it ideal for the analysis of this compound in various samples. chemijournal.comresearchgate.net

The most common hyphenated techniques involve coupling either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) or other detectors. nih.gov

GC-MS: Gas chromatography-mass spectrometry is well-suited for volatile and thermally stable compounds. chemijournal.com The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection and identification. The fragmentation patterns obtained from MS provide structural confirmation. nih.gov

LC-MS: Liquid chromatography-mass spectrometry is a versatile technique that separates compounds in a liquid phase before MS analysis. nih.gov It is particularly useful for less volatile or thermally labile compounds. Modern systems like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap analyzers, offer exceptional sensitivity, selectivity, and speed for identifying compounds in highly complex matrices. nih.gov

LC-UV: For ketones and aldehydes, a common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC separation with ultraviolet (UV) detection. waters.comkeikaventures.com The DNPH derivative is highly chromophoric, allowing for sensitive detection.

Data Processing: The large volume of data generated by hyphenated techniques requires sophisticated processing. This typically involves software that can detect chromatographic peaks, integrate their areas for quantification, and analyze the corresponding mass spectra. nih.gov For identification, the experimental mass spectrum of an unknown peak is compared against spectral libraries or interpreted based on known fragmentation rules to elucidate the structure of the compound. nih.gov

The table below compares common hyphenated techniques applicable to the analysis of this compound.

| Technique | Principle | Advantages | Considerations |

| GC-MS | Separates volatile compounds in a gas phase, followed by mass analysis. chemijournal.com | Excellent for volatile compounds; provides structural data from fragmentation. nih.gov | Requires analyte to be thermally stable; polar compounds may need derivatization. nih.gov |

| LC-MS/MS | Separates compounds in a liquid phase, followed by tandem mass analysis. nih.gov | High sensitivity and selectivity; applicable to a wide range of polarities and molecular weights. nih.gov | Mobile phase composition can affect ionization efficiency. |

| LC-UV | Separates compounds in a liquid phase, followed by UV-Vis absorbance detection. waters.com | Robust and widely available; cost-effective. | Requires a chromophore; derivatization (e.g., with DNPH) is often necessary for ketones. waters.com |

| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. chemijournal.com | Provides unambiguous structural information directly on the separated peak. chemijournal.com | Lower sensitivity compared to MS; requires higher analyte concentration. |

This table provides a comparative overview of standard analytical techniques.

Biological and Biochemical Roles of 1 Hydroxy 4 Methylhexan 2 One

Occurrence and Distribution of 1-Hydroxy-4-methylhexan-2-one in Natural Systems

Identification in Plant Metabolomes

There is no scientific literature at present that identifies this compound as a metabolite in any plant species. While research into plant metabolomes is extensive, this particular compound has not been reported. For context, a structurally similar but different compound, 4-hydroxy-4-methylpentan-2-one, has been identified in the capitate glandular trichomes of Oenothera glazioviana. This related compound is suggested to function as a defensive chemical with antimicrobial, insecticidal, and phytotoxic properties. However, this finding does not directly implicate this compound in similar roles.

Role in Insect Pheromone Systems or Chemical Ecology

There is no direct evidence to suggest that this compound plays a role in insect pheromone systems or chemical ecology. Insects utilize a wide variety of chemical structures, including ketones and alcohols, for communication. nih.gov While the general class of hydroxy ketones is relevant to insect communication, this specific compound has not been identified as a pheromone. nih.gov

It is, however, noteworthy that a structurally related compound, (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, has been identified as a male-produced aggregation-sex pheromone for the velvet longhorned beetle, Trichoferus campestris. researchgate.net This highlights the potential for similar chemical scaffolds to be active in chemical ecology, though it does not provide direct evidence for the function of this compound.

Characterization in Food and Beverage Flavor/Aroma Profiles

There is no available data characterizing this compound in the flavor or aroma profiles of food and beverages. A different, smaller molecule, 1-hydroxy-4-methyl-2-pentanone, is recognized as a flavoring agent. thegoodscentscompany.comparchem.com However, the sensory properties of this compound have not been described in the scientific literature.

Biosynthetic Pathways Leading to this compound in Organisms

Consistent with the lack of documented natural occurrence, the biosynthetic pathways leading to this compound in organisms have not been elucidated.

Enzyme Systems Involved in this compound Biosynthesis

There is no specific information on the enzyme systems involved in the biosynthesis of this compound. In a broader context, the enzymatic synthesis of α-hydroxy ketones is an area of active research. For instance, butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to their corresponding α-hydroxy ketones. rsc.orgnih.gov This research demonstrates a potential enzymatic route for the synthesis of such compounds, but a pathway specific to this compound has not been identified in any organism. The general process of ketone metabolism in biochemistry involves the synthesis of ketone bodies like acetoacetate (B1235776) and beta-hydroxybutyrate from acetyl-CoA, particularly in the liver. nih.govyoutube.com However, these pathways are not directly related to the biosynthesis of this compound.

Interactions of this compound with Biological Receptors and Enzymes

Detailed studies on the specific interactions of this compound with biological receptors or enzymes are not found in the current body of scientific research. While α-hydroxy ketones as a class can be produced through enzymatic action, such as by aldo-keto reductases acting on diketones, the specific affinity or inhibitory activity of this compound towards any particular receptor or enzyme has not been documented. ebi.ac.uk

Bioactivity Studies and Mechanisms of Action in Non-Human Systems

Comprehensive bioactivity studies and elucidated mechanisms of action for this compound in non-human systems are not available in peer-reviewed literature.

Antimicrobial or Antifungal Properties (in vitro/non-clinical models)

While some commercial sources suggest potential antimicrobial properties for this compound, there is a lack of published scientific studies to substantiate these claims. smolecule.com Rigorous in vitro or non-clinical investigations defining its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of antimicrobial or antifungal action have not been reported.

Phytotoxic or Allelopathic Effects

There is no scientific data available to indicate that this compound possesses any phytotoxic or allelopathic properties. Research into its effects on plant growth, seed germination, or its potential role in plant-plant chemical interactions is absent from the scientific record.

Structure-Activity Relationship (SAR) Studies for Biological Functions of this compound

Due to the absence of documented biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent upon having established biological data to correlate with structural modifications of a molecule.

Theoretical and Computational Chemistry of 1 Hydroxy 4 Methylhexan 2 One

Quantum Mechanical Studies on 1-Hydroxy-4-methylhexan-2-one

No specific quantum mechanical studies on this compound have been identified in the current body of scientific literature. Consequently, data regarding its electronic structure, conformational analysis, and predicted spectroscopic properties are unavailable.

Electronic Structure and Molecular Orbital Analysis

There are no published studies detailing the electronic structure or molecular orbital analysis (e.g., HOMO-LUMO energies) of this compound.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis and the corresponding potential energy landscapes for this compound have not been reported in peer-reviewed research.

Spectroscopic Property Prediction (NMR, IR, UV-Vis, VCD, ECD, ORD)

Computational predictions of the spectroscopic properties (NMR, IR, UV-Vis, VCD, ECD, ORD) for this compound are not available in existing literature.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

No studies utilizing molecular dynamics simulations to investigate the behavior and intermolecular interactions of this compound could be located.

Reaction Mechanism Elucidation via Computational Methods for this compound Synthesis and Transformations

There is no available research that employs computational methods to elucidate the synthesis or transformation mechanisms of this compound.

QSAR/QSPR Modeling for this compound and Analogues

Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have not been developed or published.

Advanced Applications of 1 Hydroxy 4 Methylhexan 2 One in Chemical Science and Technology

Role as a Synthetic Intermediate in Organic Chemistry

The dual functionality of 1-hydroxy-4-methylhexan-2-one makes it a valuable synthon, or building block, in organic chemistry. Its hydroxyl and carbonyl groups can be selectively protected or reacted, allowing for the controlled construction of more complex molecular architectures.

While direct total synthesis of a major natural product using this compound as the starting material is not extensively documented, the utility of closely related and substituted analogues is well-established, highlighting its potential as a versatile precursor. The strategic placement of its functional groups is ideal for building chiral centers and carbon skeletons found in bioactive molecules.

Research has demonstrated the importance of similar hydroxy ketones as key intermediates. For instance, a substituted analogue, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been identified as a crucial intermediate in the synthesis of various natural products. researchgate.netugent.be Its absolute configuration was rigorously determined, which is a critical step for its use in enantioselective synthesis pathways. researchgate.net One notable application involved the synthesis of (+)-ent-palmyrolide A, where the stereochemistry of such building blocks was pivotal. researchgate.net

Furthermore, the synthesis of the natural product kessane, isolated from Valeriana officinalis, utilized 4-hydroxy-4-methylcyclohex-2-en-1-one, a cyclic analogue of the target compound. researchgate.net The use of these related structures underscores the role of the hydroxy-keto motif in constructing complex polycyclic systems typical of many natural products. researchgate.net The chiral isomer (3R,4R)-4-Hydroxy-3-methylhexan-2-one is noted as a chiral building block for synthesizing pharmaceuticals like β-lactam antibiotics. These examples collectively illustrate the strategic value of the this compound scaffold in the assembly of intricate, biologically significant molecules.

Table 1: Applications of this compound Analogues in Synthesis

| Precursor/Analogue | Synthetic Application | Significance |

|---|---|---|

| 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one | Intermediate for various natural products | Building block for complex molecules like (+)-ent-palmyrolide A. researchgate.net |

| (3R,4R)-4-Hydroxy-3-methylhexan-2-one | Precursor for pharmaceuticals | Serves as a chiral building block for compounds such as β-lactam antibiotics. |

| 4-Hydroxy-4-methylcyclohex-2-en-1-one | Precursor for terpenoids | Used to generate the natural product kessane. researchgate.net |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals and natural products. rsc.org The functional groups of this compound make it a potential precursor for the synthesis of various heterocycles. The ketone and hydroxyl groups can participate in intramolecular cyclization reactions or be modified to introduce other functionalities, such as nitrogen or sulfur, necessary for forming heterocyclic rings.

For example, α-hydroxy ketones can be converted into substituted furans, pyrazines, or other aromatic and non-aromatic ring systems through condensation reactions with appropriate reagents. Research on related structures shows that functionalized building blocks are instrumental in synthesizing heterocycles. bsu.by While specific, widely-cited examples of this compound in heterocyclic synthesis are not prominent in literature, its structure is theoretically well-suited for such transformations, positioning it as a latent but valuable tool for medicinal and synthetic chemists.

The application of this compound in material science, particularly in polymer synthesis, remains an area of emerging potential rather than established practice. However, the chemistry of its functional groups suggests plausible roles. The hydroxyl group can act as an initiator or a monomer in condensation polymerization reactions to form polyesters or polyethers.

Related compounds serve as valuable intermediates in the chemical industry for producing adhesives and coatings. lookchem.com Supramolecular polymers, for instance, are synthesized using diol end-capped monomers, which could potentially be derived from keto-alcohols like this compound after chemical modification. google.comgoogle.com The presence of both a hydroxyl and a carbonyl group offers the potential for creating polymers with specific functionalities, where the ketone group could be reserved for post-polymerization modification to attach other molecules or to serve as a site for cross-linking.

Contributions to Flavor and Fragrance Industry Research

In the flavor and fragrance sector, minor structural variations in a molecule can lead to vastly different sensory outcomes. Research into this compound and its isomers provides insight into how molecular structure dictates aroma and taste profiles.

1-Hydroxy-4-methyl-2-pentanone, a closely related compound, is recognized as a flavoring agent with a strong, ethereal, and fruity aroma. nih.govthegoodscentscompany.com This profile makes it suitable for inclusion in fruit-flavored food products. nih.gov

In contrast, a structural isomer, 3-hydroxy-5-methyl-hexan-2-one, exhibits a completely different sensory profile. It is described as having green, biting, roasted, and cocoa-like taste characteristics. google.com This isomer is specifically used to impart or enhance the flavor profile of roasted and brown-flavored products, such as chocolate, cocoa, coffee, and nuts. google.com The striking difference between the "fruity" character of one isomer and the "roasted, cocoa-like" character of another demonstrates how the relative positions of the hydroxyl and carbonyl groups profoundly modulate a molecule's aroma and taste. This isomeric differentiation is a powerful tool for flavorists, allowing them to fine-tune and develop complex flavor compositions by selecting specific isomers.

The perception of flavor is a complex interplay of taste and smell. The volatile nature of this compound and its isomers allows them to interact with olfactory receptors in the nasal cavity, while their structure influences taste receptors on the tongue. The "roasted" and "biting" notes of 3-hydroxy-5-methyl-hexan-2-one are particularly valuable for mimicking the sensory experience of isovaleraldehyde, a key compound in cocoa flavor, without some of its instability. google.com

Table 2: Comparative Flavor Profiles of Hydroxy-keto Isomers

| Compound | Reported Aroma/Flavor Profile | Application Area |

|---|---|---|

| 1-Hydroxy-4-methyl-2-pentanone | Strong, ethereal, fruity. nih.govthegoodscentscompany.com | Fruit flavor formulations. nih.gov |

| 3-Hydroxy-5-methyl-hexan-2-one | Green, biting, roasted, cocoa-like. google.com | Enhancement of chocolate, cocoa, coffee, and nut flavors. google.com |

Use in Analytical Reference Standards and Quality Control

The utility of a compound as an analytical reference standard is contingent on its purity, stability, and thorough characterization. Such standards are crucial for the validation of analytical methods, calibration of instruments, and the routine quality assessment of manufactured chemical products.

For a compound like this compound to be employed as a reference standard, it would need to undergo a rigorous certification process. This typically involves a suite of analytical techniques to confirm its structural identity and determine its purity with a high degree of accuracy. While detailed, publicly available research findings specifically documenting the widespread use of this compound as a certified reference standard are limited, we can infer the necessary characterization from the analysis of structurally similar compounds.

Characterization and Purity Assessment:

The establishment of any organic compound as a reference standard necessitates comprehensive analysis. For a hydroxyketone such as this compound, this would involve a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure and confirming the connectivity of the atoms. Mass Spectrometry (MS) would verify the molecular weight and fragmentation pattern, further confirming the identity.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a potential reference standard. For a related compound, 1-Hydroxy-4-methyl-2-pentanone, reverse-phase HPLC methods have been developed using a mobile phase of acetonitrile (B52724) and water with an acid modifier. A similar approach would be applicable to this compound to separate it from any impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks.

Data for a Hypothetical Reference Standard:

The table below illustrates the type of data that would be generated during the certification of this compound as a reference standard. It is important to note that this data is representative and based on the requirements for such standards, as specific certified data for this compound is not widely published.

| Parameter | Method | Representative Specification |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Purity (Assay) | HPLC (e.g., UV detection) | ≥ 98.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Headspace GC-MS | ≤ 0.1% |

| Heavy Metals | ICP-MS | ≤ 10 ppm |

Stability and Storage:

A critical aspect of a reference standard is its stability under defined storage conditions. Stability studies are conducted to establish the shelf-life and recommended storage conditions to ensure the integrity of the standard over time. These studies typically involve storing the material at various temperatures and humidity levels and periodically re-testing its purity.

Application in Quality Control:

In a quality control (QC) setting, a certified reference standard of this compound would be used to:

Calibrate analytical instruments such as HPLC and Gas Chromatography (GC) systems to ensure accurate quantification.

Validate analytical methods by demonstrating accuracy, precision, linearity, and specificity for the analysis of this compound in various samples.

Serve as a positive control in routine analyses to confirm that the analytical system is performing correctly.

Identify and quantify impurities in batches of synthesized this compound by comparing the analytical profile of the test sample to that of the high-purity reference standard.

While comprehensive research dedicated to this compound as an analytical reference standard is not extensively documented in publicly accessible literature, the principles and methodologies for its characterization and use are well-established within the broader field of analytical chemistry. The application of techniques used for analogous compounds provides a clear framework for how it would be established and utilized for quality control purposes.

Environmental Fate and Degradation Pathways of 1 Hydroxy 4 Methylhexan 2 One

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of 1-Hydroxy-4-methylhexan-2-one in the environment. The primary mechanisms for this compound are expected to be photolysis and oxidation, particularly in the atmosphere and sunlit surface waters.

Photolysis is the chemical decomposition of a compound by light. Ketones, including this compound, possess a carbonyl group that can absorb ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent cleavage of chemical bonds. The photolysis of ketones in the atmosphere can be a significant degradation pathway, with the quantum yield (the efficiency of a photon in causing a chemical reaction) being a key parameter. For analogous ketones like methyl ethyl ketone (MEK), the quantum yield for photolysis has been shown to be dependent on wavelength, temperature, and pressure. At a photolysis wavelength of 308 nm, the quantum yield of MEK decreases with decreasing temperature and increasing pressure. copernicus.org For instance, at a specific air number density, the quantum yield of MEK is 0.84 at 298 K and decreases to 0.25 at 233 K. copernicus.org The photolysis of 2-hexanone (B1666271) is also recognized as a notable degradation process. rsc.org

The Norrish Type II reaction is a characteristic photochemical reaction of ketones that involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the cleavage of the alpha-beta carbon-carbon bond. For 2-hexanone, this results in the formation of acetone (B3395972) and propene. rsc.org Given the structure of this compound, similar photochemical fragmentation processes are plausible.

Hydrolysis , the cleavage of chemical bonds by the addition of water, is generally not considered a significant degradation pathway for simple aliphatic ketones under typical environmental conditions. The carbonyl group of a ketone is not readily susceptible to hydrolysis. While ketones can exist in equilibrium with their geminal diol form in aqueous solutions, this equilibrium heavily favors the ketone form and is easily reversible.

Table 8.1: Photolysis Data for Analogous Ketones

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions |

|---|---|---|---|

| Methyl Ethyl Ketone | 308 | 0.84 | 298 K, 133 mbar air |

| Methyl Ethyl Ketone | 308 | 0.25 | 233 K, 133 mbar air |

| Methyl Ethyl Ketone | 254 | ~0.77 | 865 mbar |

| 2-Hexanone | - | 0.25 (for acetone formation) | 2,2,4-trimethylpentane solvent |

Oxidation is a primary degradation pathway for this compound in both aquatic and atmospheric environments, primarily driven by reactions with photochemically generated reactive oxygen species.

In the atmosphere , the dominant oxidant is the hydroxyl radical (•OH). The reaction with •OH is a major sink for most volatile organic compounds, including ketones. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For analogous ketones, the rate constants for the reaction with •OH have been determined. For example, the second-order rate constant for the reaction of methyl ethyl ketone with •OH is approximately 9 x 10⁹ L/(mol·s). The atmospheric half-life of 2-hexanone, largely determined by its reaction with •OH, is estimated to be around 2 days.

In aquatic environments , oxidation can also occur through reactions with hydroxyl radicals, which can be generated through various photochemical processes involving dissolved organic matter. The rate of these reactions will depend on the concentration of •OH and the specific reactivity of this compound.

Table 8.2: Atmospheric Oxidation Data for Analogous Ketones

| Compound | Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life |

|---|---|---|

| Methyl Ethyl Ketone | 1.2 x 10⁻¹² | ~13 days |

| 2-Hexanone | 5.2 x 10⁻¹² | ~2 days |

Biotic Degradation and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a critical process in the removal of this compound from soil and water environments.

A wide range of microorganisms, particularly bacteria, are capable of degrading aliphatic ketones. Species from the genus Pseudomonas are frequently implicated in the breakdown of these compounds. For instance, Pseudomonas veronii MEK700 has been shown to grow on 2-butanone (B6335102) (methyl ethyl ketone). Other genera known to be involved in ketone degradation include Acinetobacter, Nocardia, and various yeast species. These microorganisms are ubiquitous in soil and aquatic environments, suggesting that this compound is likely to be biodegraded in these compartments.

The microbial degradation of aliphatic ketones often proceeds through a Baeyer-Villiger oxidation pathway. This reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs) . nih.gov These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nih.gov In the case of this compound, a BVMO could potentially oxidize it to an ester.

Following the Baeyer-Villiger oxidation, the resulting ester is then hydrolyzed by esterases into an alcohol and a carboxylic acid. mdpi.com These products can then enter central metabolic pathways of the microorganism and be used as carbon and energy sources. For example, the degradation of 2-butanone by Pseudomonas veronii MEK700 involves the conversion to ethyl acetate (B1210297) by a BVMO, which is then presumably hydrolyzed. nih.gov

The enzymes involved in these pathways are of significant interest for bioremediation applications due to their potential to detoxify environments contaminated with ketones.

Emerging Research Directions and Future Perspectives for 1 Hydroxy 4 Methylhexan 2 One

Integration of Artificial Intelligence and Machine Learning in 1-Hydroxy-4-methylhexan-2-one Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like this compound. researchgate.net Machine learning (ML) algorithms are becoming indispensable tools for accelerating the discovery and development of chemical entities. arxiv.orgresearchgate.net

Predictive Modeling and Synthesis Planning: AI models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for this compound and its derivatives. researchgate.netyoutube.com These models can analyze various reaction conditions, catalysts, and starting materials to propose novel and optimized pathways, significantly reducing experimental trial and error. youtube.com For instance, AI could predict the outcomes of stereoselective syntheses, which are crucial for producing specific enantiomers of this chiral compound that may have distinct biological activities. uni-duesseldorf.de

Property Prediction: The physical, chemical, and biological properties of this compound can be predicted with increasing accuracy using ML. mdpi.com By analyzing its molecular structure, AI can forecast properties such as solubility, reactivity, and potential biological targets, guiding its application in various fields. researchgate.netmdpi.com This predictive power is particularly valuable for identifying potential uses of this compound in areas like materials science or pharmacology before extensive laboratory work is undertaken.

Data-Driven Discovery: The vast amount of data generated from chemical experiments and computational simulations can be harnessed by AI to uncover hidden patterns and relationships. arxiv.org This data-driven approach can lead to the discovery of new reactions and applications for this compound that might not be apparent through traditional research methods.

Sustainable Chemistry Principles in this compound Production and Utilization

The principles of green and sustainable chemistry are paramount in modern chemical research and industry. The focus is on developing environmentally benign and economically viable processes for the synthesis and application of compounds like this compound.

Greener Synthetic Routes: Researchers are actively exploring eco-friendly methods for the synthesis of α-hydroxy ketones. mdpi.comcsic.es These include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. uni-duesseldorf.de Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, for instance, can be employed for the carboligation of aldehydes to produce α-hydroxy ketones with high stereoselectivity. uni-duesseldorf.de

CO2-Promoted Reactions: Carbon dioxide, a renewable and non-toxic C1 resource, can be utilized to promote the hydration of propargylic alcohols to yield α-hydroxy ketones under mild conditions. acs.orgmdpi.comnih.gov This approach, often coupled with recyclable catalytic systems like ionic liquids, significantly enhances the sustainability of the process. acs.orgmdpi.comnih.gov

Metal-Free Catalysis: The development of synthetic methods that avoid the use of heavy or toxic metal catalysts is a key goal of green chemistry. csic.es Metal-free approaches for synthesizing α-hydroxy ketones reduce environmental impact and simplify product purification. csic.es

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. The hydration of propargyl alcohols to produce α-hydroxy ketones is an example of a 100% atom-economical reaction. mdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of α-hydroxy ketones:

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Biocatalysis | Use of enzymes as catalysts. | High stereoselectivity, mild reaction conditions, reduced waste. uni-duesseldorf.de |

| CO2-Promoted Synthesis | Utilization of CO2 as a promoter in reactions. | Use of a renewable resource, mild conditions, potential for recyclable systems. acs.orgmdpi.com |

| Metal-Free Catalysis | Avoiding the use of metal catalysts. | Reduced toxicity and environmental impact, simplified purification. csic.es |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, often uses greener solvents like water. chemmethod.com |

Multi-Omics Approaches to Elucidate Biological Roles of this compound

To fully understand the biological significance of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to unravel the complex biological roles of this compound. nih.govresearchgate.net

Metabolomic Profiling: Metabolomics can be used to detect and quantify this compound in various biological samples. This can help in identifying its presence in natural sources and understanding its metabolic pathways. nih.gov For instance, metabolomic studies have successfully identified various volatile organic compounds, including ketones, as potential biomarkers in different biological contexts. mdpi.com